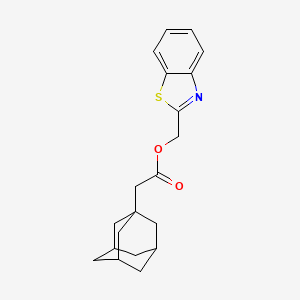
1,3-Benzothiazol-2-ylmethyl 2-(1-adamantyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzothiazol-2-ylmethyl 2-(1-adamantyl)acetate is an organic compound that combines the structural features of benzothiazole and adamantane Benzothiazole is a bicyclic compound containing both benzene and thiazole rings, while adamantane is a tricyclic hydrocarbon known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazol-2-ylmethyl 2-(1-adamantyl)acetate typically involves the reaction of 1,3-benzothiazol-2-ylmethyl chloride with 2-(1-adamantyl)acetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-2-ylmethyl 2-(1-adamantyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the benzothiazole ring.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
1,3-Benzothiazol-2-ylmethyl 2-(1-adamantyl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-2-ylmethyl 2-(1-adamantyl)acetate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The adamantyl group contributes to the compound’s stability and enhances its binding affinity to the target molecules. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazol-2-ylmethylamine hydrochloride: A related compound with similar structural features but different functional groups.
2-Methyl-1,3-benzothiazol-6-amine: Another benzothiazole derivative with distinct chemical properties.
1,3-Dehydroadamantane: An adamantane derivative with different reactivity and applications.
Uniqueness
1,3-Benzothiazol-2-ylmethyl 2-(1-adamantyl)acetate is unique due to its combination of benzothiazole and adamantane structures. This combination imparts both stability and reactivity, making it suitable for various applications in chemistry, biology, and materials science. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from other similar compounds .
Properties
Molecular Formula |
C20H23NO2S |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 2-(1-adamantyl)acetate |
InChI |
InChI=1S/C20H23NO2S/c22-19(23-12-18-21-16-3-1-2-4-17(16)24-18)11-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,13-15H,5-12H2 |
InChI Key |
SGYJWQMKLAMHHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)OCC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















